2-(2-Methylcyclohexyl)hydrazinecarboxamide
Description
Structure
3D Structure
Properties
CAS No. |
6635-49-0 |
|---|---|
Molecular Formula |
C8H17N3O |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
[(2-methylcyclohexyl)amino]urea |
InChI |
InChI=1S/C8H17N3O/c1-6-4-2-3-5-7(6)10-11-8(9)12/h6-7,10H,2-5H2,1H3,(H3,9,11,12) |
InChI Key |
NJWPGKFBACMKPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1NNC(=O)N |
Origin of Product |
United States |
Structural Elucidation and Stereochemical Characterization of 2 2 Methylcyclohexyl Hydrazinecarboxamide
Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of 2-(2-methylcyclohexyl)hydrazinecarboxamide would be expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The presence of the chiral center at the 2-position of the cyclohexane (B81311) ring, and the potential for cis/trans isomerism, would lead to a complex spectrum. Key expected resonances would include those for the protons of the hydrazinecarboxamide moiety (-NH-NH-C(O)NH₂) and the protons of the 2-methylcyclohexyl group. The chemical shifts and coupling patterns of the cyclohexyl protons would be particularly informative for determining the relative stereochemistry (cis or trans) of the methyl group and the hydrazinecarboxamide substituent. For instance, the coupling constants between the proton at C1 and the proton at C2 would differ significantly between the cis and trans isomers.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the number of distinct carbon environments. For this compound, eight unique carbon signals would be anticipated: one for the methyl group, six for the cyclohexane ring, and one for the carbonyl group of the hydrazinecarboxamide. The chemical shift of the carbonyl carbon would be expected in the downfield region typical for amides. The chemical shifts of the cyclohexyl carbons would be influenced by the stereochemical arrangement of the substituents.
2D NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity within the molecule.
COSY: A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the cyclohexane ring and the hydrazinecarboxamide side chain.
HSQC: An HSQC spectrum would correlate each proton signal with the carbon to which it is directly attached, facilitating the assignment of the carbon signals based on the more readily interpretable proton spectrum.
Predicted ¹H and ¹³C NMR Data (Illustrative)
Due to the absence of experimental data, the following tables present predicted chemical shift ranges based on known values for similar structural motifs. Actual experimental values may vary.
| Proton | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Notes |
| -NH- (hydrazine) | 4.0 - 6.0 | Broad singlet | |
| -NH₂ (amide) | 5.5 - 7.5 | Broad singlet | |
| Cyclohexyl CH-N | 3.0 - 4.0 | Multiplet | |
| Cyclohexyl CH-CH₃ | 1.5 - 2.5 | Multiplet | |
| Cyclohexyl CH₂ | 1.0 - 2.0 | Multiplets | |
| -CH₃ | 0.8 - 1.2 | Doublet |
| Carbon | Predicted ¹³C Chemical Shift (ppm) | Notes |
| C=O (amide) | 155 - 165 | |
| Cyclohexyl C-N | 50 - 65 | |
| Cyclohexyl C-CH₃ | 30 - 45 | |
| Cyclohexyl CH₂ | 20 - 40 | |
| -CH₃ | 15 - 25 |
Infrared (IR) Spectroscopy for Functional Group Confirmation
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and C=O bonds of the hydrazinecarboxamide moiety, as well as C-H bonds of the aliphatic cyclohexane ring.
Expected IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (amide and hydrazine) | Stretching | 3400 - 3200 | Strong, broad |
| C-H (aliphatic) | Stretching | 2960 - 2850 | Strong |
| C=O (amide I band) | Stretching | 1680 - 1630 | Strong |
| N-H (amide II band) | Bending | 1640 - 1550 | Medium |
The presence of a strong absorption band in the region of 1680-1630 cm⁻¹ would confirm the presence of the carbonyl group, while the broad absorption in the 3400-3200 cm⁻¹ range would be indicative of the N-H stretching vibrations of the amide and hydrazine (B178648) groups.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. The electron ionization (EI) mass spectrum of this compound (C₈H₁₇N₃O) would be expected to show a molecular ion peak (M⁺) at m/z 171.
Predicted Fragmentation Pattern:
The fragmentation of the molecular ion would likely proceed through several pathways, including:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom of the hydrazine group, leading to the loss of a methylcyclohexyl radical or a hydrazinecarboxamide radical.
Loss of the hydrazinecarboxamide moiety: Fragmentation resulting in the loss of the entire hydrazinecarboxamide group, leading to a fragment corresponding to the methylcyclohexyl cation.
Fragmentation of the cyclohexane ring: Cleavage of the cyclohexane ring, which is a common fragmentation pathway for cyclohexyl derivatives.
Table of Predicted Major Fragments
| m/z | Possible Fragment Ion | Notes |
| 171 | [C₈H₁₇N₃O]⁺ | Molecular Ion (M⁺) |
| 97 | [C₇H₁₃]⁺ | Loss of hydrazinecarboxamide |
| 83 | [C₆H₁₁]⁺ | Fragmentation of the cyclohexyl ring |
| 74 | [CH₄N₃O]⁺ | Hydrazinecarboxamide fragment |
X-ray Crystallography for Solid-State Structure Determination
Determination of Absolute and Relative Stereochemistry
Given the presence of a chiral center at the 2-position of the cyclohexane ring, this compound can exist as different stereoisomers. X-ray crystallography can be used to determine both the relative stereochemistry (cis or trans arrangement of the methyl and hydrazinecarboxamide groups) and, in the case of a chiral crystal, the absolute stereochemistry (the R or S configuration at the chiral centers). The analysis of the crystal structure would reveal the spatial relationship between the substituents on the cyclohexane ring, confirming whether they are on the same side (cis) or opposite sides (trans) of the ring.
Analysis of Crystal Packing and Intermolecular Interactions
The crystal structure would also provide insights into how the molecules of this compound are arranged in the solid state. The hydrazinecarboxamide moiety is capable of forming hydrogen bonds through its N-H and C=O groups. Therefore, it is expected that the crystal packing would be dominated by a network of intermolecular hydrogen bonds. These interactions would play a crucial role in stabilizing the crystal lattice. Analysis of the crystal packing can reveal the formation of dimers, chains, or more complex three-dimensional networks.
Conformational Analysis in the Crystalline State
While a specific crystal structure for this compound is not publicly available, the conformation in the crystalline state can be predicted based on fundamental principles of stereochemistry and X-ray crystallography studies of similar substituted cyclohexanes. researchgate.netnih.govresearchgate.net In the solid state, molecules adopt their lowest energy conformation to maximize packing efficiency and stabilizing intermolecular interactions. For a disubstituted cyclohexane like this compound, this would almost certainly be a chair conformation, as it minimizes both angle strain and torsional strain. chemeurope.comwikipedia.org
The specific arrangement of the methyl and hydrazinecarboxamide groups (axial or equatorial) would be dictated by the need to minimize steric hindrance. The crystalline form would likely consist of the most stable stereoisomer, where bulky substituents are positioned to reduce unfavorable interactions. Intermolecular hydrogen bonding, potentially involving the hydrazinecarboxamide moiety, could also play a significant role in the crystal packing and the stabilization of a particular conformation.
Conformational Analysis of the 2-Methylcyclohexyl Moiety
In a monosubstituted cyclohexane, such as methylcyclohexane (B89554), the substituent can occupy either an axial or an equatorial position. These two chair conformations are in rapid equilibrium through a process called ring flipping. masterorganicchemistry.comlibretexts.org However, the two conformations are not of equal energy. The equatorial position is generally more stable for a substituent because it minimizes steric strain. fiveable.mefiveable.melibretexts.org
When the methyl group is in the axial position, it experiences steric repulsion with the two axial hydrogen atoms on the same side of the ring (at carbons 3 and 5 relative to the methyl-bearing carbon). This is known as a 1,3-diaxial interaction. libretexts.orglibretexts.org These interactions introduce van der Waals strain and destabilize the axial conformation. chemconnections.org For a methyl group, the energy difference between the equatorial and axial positions (the A-value) is approximately 1.7 kcal/mol, leading to a strong preference for the equatorial conformation. masterorganicchemistry.com At room temperature, it is estimated that about 95% of methylcyclohexane molecules exist in the conformation with the methyl group in the equatorial position. libretexts.orgpressbooks.pub
Table 1: Conformational Preferences (A-values) for Common Substituents on a Cyclohexane Ring
| Substituent | A-value (kcal/mol) |
| -F | 0.24-0.28 |
| -Cl | 0.53 |
| -Br | 0.48-0.55 |
| -OH | 0.87-0.97 |
| -CH₃ | 1.7 |
| -CH₂CH₃ | 1.75 |
| -CH(CH₃)₂ | 2.15 |
| -C(CH₃)₃ | >4.5 |
Data represents the energy penalty for a substituent being in the axial position.
The introduction of a hydrazinecarboxamide group at the 2-position of the methylcyclohexyl ring further influences the conformational equilibrium. The hydrazinecarboxamide group (-NHNHCONH₂) is considerably bulkier than a methyl group. Due to its larger size, it will have a much stronger preference for the equatorial position to avoid severe 1,3-diaxial interactions. libretexts.org
In a 1,2-disubstituted cyclohexane, the relative stability of the conformers depends on the stereochemistry (cis or trans) of the substituents.
For the trans-isomer , the two substituents are on opposite sides of the ring. This allows for a conformation where both the methyl group and the much larger hydrazinecarboxamide group can occupy equatorial positions (diequatorial). This diequatorial conformer would be significantly more stable than the diaxial conformer, which would be highly disfavored due to immense steric strain. chemeurope.comyoutube.com
For the cis-isomer , the two substituents are on the same side of the ring. This necessitates that one group must be axial while the other is equatorial (axial-equatorial). youtube.comlibretexts.org Given the significant steric bulk of the hydrazinecarboxamide group, the most stable conformation for the cis-isomer would place the hydrazinecarboxamide group in the equatorial position and the smaller methyl group in the axial position. While an axial methyl group introduces some steric strain (approximately 1.7 kcal/mol), this is far less destabilizing than placing the bulky hydrazinecarboxamide group in an axial position.
Therefore, for both cis and trans isomers of this compound, the conformation that places the larger hydrazinecarboxamide group in the equatorial position is expected to be the most stable.
Chiroptical Properties and Enantiomeric Purity Assessment (if applicable)
This compound possesses two chiral centers (at carbons 1 and 2 of the cyclohexane ring). This means that the molecule is chiral and can exist as enantiomers, which are non-superimposable mirror images. As a chiral molecule, a pure enantiomer of this compound would exhibit optical activity, meaning it would rotate the plane of plane-polarized light.
The measurement of this optical rotation is a key chiroptical property. The specific rotation, [α], is a characteristic physical constant for a chiral compound under specific conditions (temperature, wavelength of light, solvent, and concentration). While no experimental specific rotation data for this compound are available in the literature, this property would be crucial for characterizing an enantiomerically pure sample.
Enantiomeric purity, often expressed as enantiomeric excess (ee), is a measure of the predominance of one enantiomer over the other in a mixture. Chiroptical methods are commonly employed to determine enantiomeric purity. Techniques such as polarimetry (measuring the optical rotation) can provide a preliminary assessment. However, more precise methods like chiral chromatography (e.g., HPLC or GC with a chiral stationary phase) are typically used to separate and quantify the individual enantiomers, thereby providing an accurate determination of the enantiomeric excess.
Chemical Reactivity and Derivatization Pathways of 2 2 Methylcyclohexyl Hydrazinecarboxamide
Reactions at the Hydrazinecarboxamide Functional Group
The hydrazinecarboxamide group is characterized by the presence of multiple nitrogen atoms with varying degrees of nucleophilicity. The terminal -NH2 group is the most nucleophilic and is the primary site of reaction in many cases. vedantu.combyjus.com The adjacent -NH- group is less nucleophilic due to the electron-withdrawing effect of the carbonyl group, which delocalizes the lone pair of electrons through resonance. byjus.com
The nitrogen atoms of the hydrazinecarboxamide moiety, being nucleophilic, readily react with electrophiles. The terminal nitrogen is the most common site for nucleophilic attack.
Nucleophilic Reactions: Hydrazine (B178648) derivatives are effective nucleophiles in substitution reactions. nih.govccsenet.org For instance, they can participate in nucleophilic aromatic substitution (SNAr) reactions, displacing leaving groups on activated aromatic rings. nih.govccsenet.org The nucleophilicity of hydrazines is comparable to that of primary amines like methylamine. researchgate.net In the case of 2-(2-methylcyclohexyl)hydrazinecarboxamide, the terminal NH2 group would act as the nucleophile, attacking an electrophilic carbon center. The reaction kinetics can be influenced by the solvent and pH. nih.gov A novel method for synthesizing hydrazides involves an SN2 substitution at an amide nitrogen atom using amine nucleophiles, highlighting the potential for N-N bond formation under specific conditions. nih.gov
Electrophilic Reactions: While the nitrogen atoms are primarily nucleophilic, reactions with strong electrophiles can lead to substitution on the nitrogen atoms. For example, acylation can occur, typically at the terminal nitrogen, to form N-acyl derivatives. These reactions are fundamental in the synthesis of various heterocyclic systems.
The hydrazinecarboxamide functional group is a key building block for the synthesis of five-membered heterocyclic compounds. These cyclization reactions are among the most important transformations of semicarbazides and their thio-analogs, thiosemicarbazides.
Triazoles: 1,2,4-Triazole derivatives can be synthesized from semicarbazide (B1199961) precursors. One common method involves the cyclization of semicarbazide derivatives in an alkaline medium, such as 2% sodium hydroxide (B78521), to form 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives. cas.cznih.govresearchgate.net The reaction proceeds by reacting the hydrazinecarboxamide with an isocyanate to form a substituted semicarbazide, which then undergoes intramolecular cyclization. nih.govresearchgate.net Another approach involves reacting an acid hydrazide with benzonitrile (B105546) and its derivatives. researchgate.net Efficient, base-mediated synthesis of 1,2,4-triazoles can also be achieved through the annulation of nitriles with hydrazines. rsc.org Ultrasound-assisted methods have also been developed for the efficient synthesis of 1,2,4-triazoles from the condensation of semicarbazide and aldehydes. mdpi.com
Oxadiazoles (B1248032): 1,3,4-Oxadiazoles are readily prepared from semicarbazide derivatives. A common route is the oxidative cyclization of semicarbazones, which are formed by the condensation of semicarbazide with aldehydes or ketones. asianpubs.orgacs.org Oxidizing agents like ceric ammonium (B1175870) nitrate (B79036) or iodine can be used to facilitate this transformation. asianpubs.orgacs.orgnih.gov For instance, 2-amino-substituted 1,3,4-oxadiazoles can be synthesized in a one-pot procedure involving the condensation of semicarbazide with an aldehyde, followed by iodine-mediated oxidative C-O bond formation. acs.orgnih.gov Another method involves the cyclodesulfurization of the corresponding thiosemicarbazide (B42300) using reagents like O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU). luxembourg-bio.com
Thiadiazoles: Analogous to oxadiazole synthesis, 1,3,4-thiadiazoles are typically synthesized from thiosemicarbazides, the sulfur analogs of semicarbazides. The general strategy involves the acylation of a thiosemicarbazide followed by cyclodehydration using agents like sulfuric acid or polyphosphoric acid. nih.govencyclopedia.pub Oxidative cyclization of thiosemicarbazones (formed from thiosemicarbazide and an aldehyde/ketone) with reagents like ferric chloride is another established method. nih.gov A one-pot synthesis can be achieved by reacting a thiosemicarbazide with a carboxylic acid in the presence of polyphosphate ester (PPE). encyclopedia.pub The transition-metal-free, iodine-mediated oxidative C–S bond formation is also an effective method for creating 2-amino-substituted 1,3,4-thiadiazoles from thiosemicarbazones. acs.orgorganic-chemistry.org
| Heterocycle | Starting Material | Key Reagents/Conditions | General Product | Reference |
|---|---|---|---|---|
| 1,2,4-Triazole | Semicarbazide Derivative | Isocyanate, then 2% NaOH | 1,2,4-Triazolin-5-one | nih.govresearchgate.net |
| 1,3,4-Oxadiazole | Semicarbazone | Ceric Ammonium Nitrate or I2 (Oxidative Cyclization) | 2-Amino-1,3,4-oxadiazole | asianpubs.orgacs.org |
| 1,3,4-Thiadiazole | Thiosemicarbazide | Carboxylic Acid, Polyphosphoric Acid (Cyclodehydration) | 2-Amino-1,3,4-thiadiazole | nih.gov |
| 1,3,4-Thiadiazole | Thiosemicarbazone | FeCl3 or I2 (Oxidative Cyclization) | 2-Amino-1,3,4-thiadiazole | acs.orgnih.gov |
One of the most fundamental reactions of this compound is its condensation with aldehydes and ketones to form the corresponding semicarbazones. wikipedia.org This reaction is a type of imine formation where the nucleophilic terminal nitrogen atom of the semicarbazide attacks the electrophilic carbonyl carbon of the aldehyde or ketone. vedantu.com The resulting intermediate then loses a molecule of water to form the stable semicarbazone product. vedantu.com
These reactions are typically carried out in the presence of a weak acid or base as a catalyst. researchgate.net Solvent-free conditions, such as ball-milling stoichiometric amounts of the reactants, have also been shown to produce semicarbazones in quantitative yields. researchgate.netresearchgate.net Aldehydes generally react more readily than ketones, which may require higher temperatures for complete conversion. researchgate.net Semicarbazones are often crystalline solids with sharp melting points, making them useful for the identification and characterization of aldehydes and ketones. byjus.comwikipedia.org Furthermore, they are crucial intermediates in the synthesis of heterocyclic compounds like oxadiazoles and thiadiazoles. tandfonline.comresearchgate.net
| Carbonyl Compound | Reaction Conditions | Product | Reference |
|---|---|---|---|
| Various Aldehydes | Semicarbazide.HCl, Ball-milling, Room Temp | Aldehyde Semicarbazone | researchgate.netresearchgate.net |
| Various Ketones (e.g., Acetophenone, Cyclohexanone) | Semicarbazide.HCl, Ball-milling, 65-90 °C | Ketone Semicarbazone | researchgate.net |
| Aldehyde or Ketone | Semicarbazide, Ethanol, Acid/Base Catalyst | Semicarbazone | chegg.com |
Reactivity of the Cyclohexyl Ring
The 2-methylcyclohexyl ring is a saturated aliphatic scaffold and is generally less reactive than the hydrazinecarboxamide group. Its reactions typically require more energetic conditions and are influenced by the conformational preferences of the substituted cyclohexane (B81311) ring. The methyl group and the hydrazinecarboxamide substituent create stereocenters, and their axial or equatorial positioning affects the accessibility of the ring's C-H bonds. libretexts.org
The saturated cyclohexyl ring is already in a fully hydrogenated state. Therefore, further hydrogenation is not possible without ring opening, which would require very harsh conditions. However, the reverse reaction, dehydrogenation to form an aromatic ring, is a significant process.
Substituted cyclohexanes are studied as potential liquid organic hydrogen carriers (LOHCs), which store hydrogen in a chemically bound form and release it through catalytic dehydrogenation. mdpi.comresearchgate.net For example, 2-[(n-methylcyclohexyl)methyl]piperidine can be dehydrogenated over a Palladium-Alumina (Pd/Al2O3) catalyst at elevated temperatures to release hydrogen. mdpi.comresearchgate.net By analogy, this compound could potentially be dehydrogenated to 2-(o-tolyl)hydrazinecarboxamide, though the stability of the hydrazinecarboxamide group under these conditions would be a consideration.
Conversely, the synthesis of the 2-methylcyclohexyl moiety often involves the hydrogenation of the corresponding aromatic precursor, o-cresol (B1677501). google.com This reaction is typically carried out in a high-pressure reactor using a hydrogenation catalyst such as Raney nickel. google.com
Direct functionalization of the C-H bonds of the cyclohexane ring is challenging but an area of active research. Modern synthetic methods allow for site- and diastereoselective C-H activation. For instance, palladium-catalyzed transannular γ-C–H arylation has been demonstrated for various cycloalkane carboxylic acids, indicating that directing groups can facilitate the functionalization of specific methylene (B1212753) groups on the ring. nih.gov While the hydrazinecarboxamide group's directing ability in such reactions is not established, these methods represent a potential pathway for derivatizing the cyclohexyl ring.
More classical approaches to functionalization are limited by the low reactivity of the C-H bonds. Free-radical halogenation could introduce a functional group onto the ring, but this process typically lacks selectivity and would likely yield a mixture of products. The presence of the methyl substituent would influence the regioselectivity to some extent, favoring substitution at the tertiary carbon, but reaction at other positions would also occur. libretexts.org
Formation of Complex Molecular Architectures
The bifunctional nature of this compound, containing both a reactive hydrazine group and a carboxamide, allows for its use as a monomer or a building block in the synthesis of larger, more complex molecules, including polymers and macromolecules.
The presence of the hydrazine group, with its two nitrogen atoms, offers multiple sites for reaction, enabling the formation of polymeric chains through polycondensation reactions. For instance, reaction with dicarboxylic acids or their derivatives (e.g., diacyl chlorides) could lead to the formation of polyhydrazides. These polymers are known for their thermal stability and potential for chelation of metal ions.
Another potential route to polymeric structures involves the reaction of the hydrazine moiety with dialdehydes or diketones to form poly(hydrazone)s. The properties of the resulting polymer, such as its solubility and thermal behavior, would be influenced by the structure of the comonomer and the stereochemistry of the 2-methylcyclohexyl group.
Below is a table summarizing potential polymeric structures derived from this compound.
| Polymer Type | Comonomer | Potential Polymer Backbone | Expected Properties |
| Polyhydrazide | Terephthaloyl chloride | Alternating this compound and terephthaloyl units | High thermal stability, potential for fiber formation |
| Poly(hydrazone) | Glutaraldehyde | Polymer chain with repeating hydrazone linkages | Potential for cross-linking, stimuli-responsive behavior |
| Polyamide (via derivatization) | Adipoyl chloride | Polyamide with pendent 2-methylcyclohexyl groups | Modified solubility and mechanical properties compared to unsubstituted polyamides |
This table presents hypothetical data based on established principles of polymer chemistry.
The derivatization of this compound can be strategically employed to develop new materials for various applications. The hydrazine and carboxamide functionalities can be modified to introduce specific properties.
For material science applications, the molecule could be grafted onto surfaces to modify their properties. For example, the hydrazine group could react with surface-bound aldehydes or epoxides on a substrate like silica (B1680970) or a functionalized polymer, thereby anchoring the this compound moiety to the surface. Such modified surfaces could exhibit altered hydrophilicity, chelating ability, or serve as platforms for further chemical transformations.
Furthermore, the introduction of photo-responsive or electroactive groups through derivatization of the hydrazine or carboxamide functions could lead to the development of "smart" materials that respond to external stimuli.
The following table outlines potential derivatizations and their applications in material science.
| Derivative | Reagent for Derivatization | Functional Group Introduced | Potential Application |
| Acylhydrazide | Acetyl chloride | Acylhydrazide | Precursor for metal-organic frameworks (MOFs) |
| Schiff Base | Cinnamaldehyde | Cinnamylidene hydrazide | UV-responsive material, potential for photo-crosslinking |
| N-alkylated carboxamide | Iodomethane | N-methylcarboxamide | Modified solubility for use in specific polymer blends |
This table contains hypothetical examples of derivatization for material science applications.
Mechanistic Studies of Key Transformation Reactions
Understanding the reaction mechanisms of this compound is crucial for controlling the outcome of its chemical transformations and for designing synthetic pathways to new molecules and materials. A key transformation is the reaction of the hydrazine group with carbonyl compounds to form hydrazones, a reaction that proceeds via a nucleophilic addition-elimination mechanism.
The reaction is typically acid-catalyzed. In the first step, the acid protonates the oxygen atom of the carbonyl group, rendering the carbonyl carbon more electrophilic. The terminal nitrogen atom of the hydrazine, being the more nucleophilic nitrogen, then attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final hydrazone product. The stereochemistry of the 2-methylcyclohexyl group can influence the rate of this reaction and the stereochemistry of the resulting hydrazone.
A summary of a hypothetical kinetic study for the reaction with a model aldehyde is presented below.
| Reactant Concentration (mol/L) | Catalyst Concentration (mol/L) | Initial Rate (mol/L·s) |
| [Aldehyde] = 0.1, [Hydrazine] = 0.1 | [H+] = 0.01 | 1.5 x 10⁻⁴ |
| [Aldehyde] = 0.2, [Hydrazine] = 0.1 | [H+] = 0.01 | 3.0 x 10⁻⁴ |
| [Aldehyde] = 0.1, [Hydrazine] = 0.2 | [H+] = 0.01 | 1.5 x 10⁻⁴ |
| [Aldehyde] = 0.1, [Hydrazine] = 0.1 | [H+] = 0.02 | 3.0 x 10⁻⁴ |
The data in this table is hypothetical and intended to illustrate the expected kinetics for a typical acid-catalyzed hydrazone formation.
Computational and Theoretical Investigations of 2 2 Methylcyclohexyl Hydrazinecarboxamide
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. substack.com Methods like Density Functional Theory (DFT) and ab initio calculations offer a detailed view of orbitals, charge distributions, and molecular geometries. nih.govresearchgate.net
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules due to its balance of accuracy and computational cost. rsc.org Studies on similar hydrazine-containing compounds often utilize functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)) to optimize molecular geometry and calculate electronic parameters. orientjchem.orgresearchgate.net
The electronic structure of 2-(2-methylcyclohexyl)hydrazinecarboxamide can be characterized by analyzing its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.govfrontiersin.org
Another important tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, prone to nucleophilic attack). researchgate.net For this compound, negative potential is expected around the oxygen and nitrogen atoms of the carboxamide group, while positive potentials are typically located near the hydrogen atoms. nih.gov
Table 1: Calculated Electronic Properties of this compound using DFT
| Parameter | Value | Description |
|---|---|---|
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |
| LUMO Energy | 1.2 eV | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 7.7 eV | Energy difference between HOMO and LUMO, a measure of chemical stability. |
Note: The data in this table is hypothetical and serves as an illustration of typical values obtained from DFT calculations for similar organic molecules.
Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without using empirical parameters. nih.gov These methods are valuable for calculating various molecular properties, including optimized geometries, vibrational frequencies, and NMR chemical shifts. researchgate.net
By performing geometry optimization, the most stable arrangement of atoms in the molecule can be determined, providing precise bond lengths, bond angles, and dihedral angles. The results of these calculations can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. mdpi.com Furthermore, theoretical vibrational frequencies can be calculated and compared with experimental IR and Raman spectra to aid in the assignment of spectral bands. researchgate.net Gauge-Independent Atomic Orbital (GIAO) calculations are frequently employed to predict ¹H and ¹³C NMR chemical shifts, which are instrumental in structural elucidation. researchgate.net
Table 2: Comparison of Theoretical and Experimental Molecular Properties
| Property | Calculation Method | Calculated Value | Experimental Value |
|---|---|---|---|
| Bond Length (C=O) | HF/6-31G(d) | 1.21 Å | 1.23 Å |
| Bond Angle (N-C=O) | HF/6-31G(d) | 123.5° | 122.8° |
| ¹H NMR Shift (NH) | GIAO | 7.8 ppm | 7.6 ppm |
Note: The data in this table is illustrative. Experimental values are hypothetical and provided for comparative purposes.
Conformational Space Exploration
The flexibility of the cyclohexane (B81311) ring and the rotatable bonds in the hydrazinecarboxamide side chain mean that this compound can exist in multiple conformations. Exploring this conformational space is essential for understanding its structure-activity relationships.
A Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. wikipedia.org By mapping the PES, one can identify all possible conformations (local minima), the transition states that connect them (saddle points), and the minimum energy pathways for conformational changes. libretexts.orgsciepub.com
For this compound, key degrees of freedom include the chair, boat, and twist-boat conformations of the cyclohexane ring, the axial vs. equatorial position of the methyl and hydrazinecarboxamide substituents, and the relative orientation (cis/trans) of these two groups. The PES analysis allows for the determination of the relative energies of these different stereoisomers and conformers, identifying the most stable, lowest-energy structures. researchgate.net The transition states on the PES represent the energy barriers for converting from one conformer to another. libretexts.org
Table 3: Relative Energies of Key Conformers from PES Analysis
| Conformer | Substituent Positions | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | trans (1e, 2e) - Chair | 0.00 (Reference) |
| 2 | cis (1a, 2e) - Chair | 1.85 |
| 3 | cis (1e, 2a) - Chair | 2.10 |
| 4 | trans (1a, 2a) - Chair | 3.50 |
Note: This table contains hypothetical data representing plausible energy differences between conformers of a substituted cyclohexane.
While PES analysis provides a static picture of conformations, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the molecule over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe molecular vibrations, conformational transitions, and interactions with the surrounding environment (e.g., a solvent). scienceopen.com
An MD simulation of this compound can reveal how the molecule explores its conformational space, the timescales of these changes, and the stability of different conformers in various environments. Key metrics analyzed from MD trajectories include the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions over time from a reference structure, and the Root Mean Square Fluctuation (RMSF), which highlights the flexibility of different parts of the molecule. semanticscholar.org
Prediction of Reactivity and Reaction Pathways
Computational methods are invaluable for predicting the chemical reactivity of a molecule and elucidating potential reaction mechanisms. mdpi.com By analyzing the electronic structure and exploring the PES, researchers can identify which parts of the molecule are most likely to participate in chemical reactions.
The insights from DFT calculations, such as the distribution of frontier orbitals and the MEP map, are fundamental to predicting reactivity. researchgate.net For this compound, the electron-rich regions (e.g., the carbonyl oxygen and nitrogen atoms) are predicted to be sites for electrophilic attack, while electron-deficient regions (e.g., amide hydrogens) are susceptible to nucleophilic attack. nih.gov
Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. nih.gov Parameters like chemical potential, hardness, and electrophilicity can be calculated to compare the reactivity of this compound with other compounds. frontiersin.org Furthermore, by locating transition states and calculating activation energy barriers on the PES, computational studies can map out the most favorable pathways for reactions, such as its formation from precursors or its metabolic degradation. orientjchem.org
Table 4: Global Reactivity Descriptors
| Descriptor | Formula | Calculated Value | Interpretation |
|---|---|---|---|
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -2.65 eV | Tendency of electrons to escape from the system. |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 3.85 eV | Resistance to change in electron distribution. |
Note: The data in this table is hypothetical and calculated from the illustrative values in Table 1.
Transition State Analysis
No peer-reviewed articles or database entries containing transition state analysis for reactions involving this compound were identified. This type of analysis is crucial for understanding reaction mechanisms, predicting reaction pathways, and determining the stability of intermediates. Without experimental or computational data, any discussion on the transition states for this specific compound would be purely speculative.
Reaction Energetics and Kinetics
Similarly, a comprehensive search yielded no specific data on the reaction energetics or kinetics of this compound. Such studies would provide valuable information on the energy changes that occur during a chemical reaction and the rate at which the reaction proceeds. The lack of this information prevents a detailed discussion of its reactivity profile.
Advanced Analytical Techniques for Comprehensive Chemical Profiling
Chromatographic Separation Techniques
Chromatographic techniques are fundamental for the separation and purification of "2-(2-Methylcyclohexyl)hydrazinecarboxamide" from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like "this compound." Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is the most common mode for separating such organic molecules. The purity of the compound can be determined by integrating the peak area of the analyte and any impurities.
For structurally similar compounds, such as semicarbazide (B1199961) hydrochloride, reversed-phase HPLC methods have been developed using C18 columns. A typical mobile phase would consist of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, with the gradient being optimized to achieve the best separation. Detection is commonly performed using a UV detector, although other detectors like a refractive index detector or an evaporative light scattering detector (ELSD) can be employed if the analyte lacks a strong chromophore.
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. Due to the low volatility of "this compound," direct analysis by GC is challenging. Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable compound.
A common derivatization strategy for hydrazine-containing compounds is the reaction with an aldehyde or ketone to form a hydrazone. For instance, reacting "this compound" with a simple ketone like acetone (B3395972) would yield a corresponding semicarbazone, which is more amenable to GC analysis. The choice of derivatizing agent is critical and can be optimized to improve chromatographic properties and detector response.
The resulting volatile derivative can then be separated on a capillary GC column, typically with a nonpolar stationary phase, and detected by a Flame Ionization Detector (FID) for quantitative analysis.
Hyphenated Techniques for Structural Confirmation and Quantification
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the unambiguous identification and quantification of "this compound."
GC-MS and HPLC-MS for Component Identification
Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are powerful tools for the analysis of "this compound."
In GC-MS, following the derivatization as described in section 6.1.2, the separated volatile derivative is introduced into the mass spectrometer. The mass spectrum provides information about the molecular weight and fragmentation pattern of the derivative, which allows for its structural confirmation.
HPLC-MS is particularly useful as it often does not require derivatization. The eluent from the HPLC column is directly introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such molecules, and the resulting mass spectrum can confirm the molecular weight of "this compound." Tandem mass spectrometry (MS/MS) can be used to obtain further structural information through fragmentation of the parent ion.
| Technique | Ionization Mode | Parent Ion (m/z) | Major Fragment Ions (m/z) |
|---|---|---|---|
| GC-MS (Acetone derivative) | Electron Ionization (EI) | [M]+ | Characteristic fragments from the methylcyclohexyl and hydrazinecarboxamide moieties |
| HPLC-MS | Electrospray Ionization (ESI+) | [M+H]+ | Fragments corresponding to the loss of small neutral molecules (e.g., H2O, NH3) |
HPLC-NMR for Complex Mixture Elucidation
High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR) spectroscopy is a sophisticated technique that combines the separation power of HPLC with the structural elucidation capabilities of NMR. researchgate.net This is particularly valuable for the analysis of complex mixtures containing "this compound," allowing for the direct structural identification of the compound and any related impurities without the need for prior isolation.
In an HPLC-NMR setup, the eluent from the HPLC column flows through a specialized NMR flow cell. Both 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR spectra can be acquired for the separated components, providing detailed structural information. This technique is especially powerful for distinguishing between isomers, which can be challenging with mass spectrometry alone.
Surface and Bulk Characterization Techniques (for potential material applications)
Should "this compound" be considered for material applications, a variety of techniques can be employed to characterize its surface and bulk properties. These techniques are crucial for understanding the physical and chemical properties of the compound in its solid state.
Powder X-ray Diffraction (PXRD) is a primary technique for determining the crystalline structure of a solid organic compound. researchgate.neticdd.com The diffraction pattern provides information about the unit cell dimensions and space group, which are fundamental to understanding the material's packing and potential polymorphism.
Scanning Electron Microscopy (SEM) can be used to visualize the surface morphology and particle size distribution of the compound. tescan-analytics.comazooptics.com This is important for applications where particle characteristics, such as in pharmaceutical formulations or as a component in a composite material, are critical.
Thermal Analysis , including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provides information about the thermal properties of the material. mt.comfiveable.melibretexts.org DSC can be used to determine the melting point, heat of fusion, and identify any phase transitions. mt.comfiveable.melibretexts.org TGA measures the change in mass as a function of temperature, providing information on the thermal stability and decomposition profile of the compound. mt.comfiveable.melibretexts.org
| Technique | Parameter Measured | Typical Information Obtained |
|---|---|---|
| Powder X-ray Diffraction (PXRD) | Diffraction angle (2θ) and intensity | Crystalline phase, unit cell parameters, polymorphism |
| Scanning Electron Microscopy (SEM) | Secondary and backscattered electrons | Particle morphology, size, and surface texture |
| Differential Scanning Calorimetry (DSC) | Heat flow | Melting point, enthalpy of fusion, phase transitions |
| Thermogravimetric Analysis (TGA) | Mass change | Thermal stability, decomposition temperature |
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. An XPS analysis of this compound would provide precise data on the ratios of carbon, nitrogen, and oxygen, and could distinguish between the different chemical environments of the nitrogen and oxygen atoms.
Expected Data from XPS Analysis:
| Element | Binding Energy (eV) | Atomic Concentration (%) | Possible Oxidation States/Chemical Environments |
| C 1s | (Anticipated) | (Anticipated) | C-C, C-H, C-N |
| N 1s | (Anticipated) | (Anticipated) | N-C, N-H, N-N |
| O 1s | (Anticipated) | (Anticipated) | C=O |
This table represents the type of data expected from an XPS analysis and is currently unpopulated due to a lack of experimental findings for this specific compound.
Secondary Ion Mass Spectrometry (SIMS) for Surface Molecular Analysis
Secondary Ion Mass Spectrometry is a technique used to analyze the composition of solid surfaces and thin films by sputtering the surface of the specimen with a focused primary ion beam and collecting and analyzing the ejected secondary ions. A SIMS analysis would yield detailed information about the molecular fragments on the surface of this compound, providing insights into its surface structure and potential contaminants.
Anticipated Molecular Fragments from SIMS Analysis:
| m/z Ratio | Predicted Fragment |
| (Anticipated) | (e.g., C7H15N2-) |
| (Anticipated) | (e.g., CONH2+) |
| (Anticipated) | (e.g., C6H10CH3+) |
This table is illustrative of the data that would be generated from a SIMS analysis. Specific m/z ratios and fragments are pending experimental investigation.
Spectroscopic Titration and Binding Studies (if applicable to non-biological interactions)
Spectroscopic titration techniques, such as UV-Vis or fluorescence spectroscopy, could be employed to study the non-biological interactions of this compound with other chemical species, such as metal ions or small organic molecules. These studies would provide data on binding affinities, stoichiometry, and the thermodynamics of these interactions. Currently, there are no published reports of such binding studies for this compound.
Emerging Applications and Role in Chemical Sciences
Role as a Versatile Synthetic Building Block
The inherent reactivity of the hydrazinecarboxamide functional group, coupled with the stereochemical complexity of the 2-methylcyclohexyl substituent, positions 2-(2-Methylcyclohexyl)hydrazinecarboxamide as a versatile building block in organic synthesis.
Precursor in Multistep Organic Synthesis
Hydrazine (B178648) derivatives are well-established precursors in the synthesis of a wide array of organic molecules. mdpi.comslideshare.netresearchgate.net The hydrazinecarboxamide moiety in this compound can undergo various chemical transformations, making it a valuable starting material for constructing more complex molecular architectures. For instance, hydrazine derivatives are key intermediates in the synthesis of heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. mdpi.com The N-N single bond in hydrazines can be strategically cleaved or incorporated into larger ring systems, offering a flexible approach to molecular design. wikipedia.org
The synthesis of hydrazine derivatives can be achieved through various methods, including the reductive alkylation of hydrazine with carbonyl compounds. organic-chemistry.org In the case of this compound, the 2-methylcyclohexyl group introduces a chiral element, which is highly desirable in the synthesis of enantiomerically pure compounds. The use of chiral cyclohexyl-based structures has been demonstrated in the synthesis of ligands for asymmetric catalysis, highlighting the importance of this structural motif. nih.govacs.orgresearchgate.net
The general synthetic utility of hydrazinecarboxamides, also known as semicarbazides, is well-documented, with these compounds serving as scaffolds for potential antimicrobial agents. nih.gov The combination of the hydrazinecarboxamide group with other bioactive moieties has led to the identification of promising drug candidates. nih.govnih.gov
Scaffold for Complex Molecular Design
A molecular scaffold is a core structure upon which other chemical groups can be systematically added to create a family of related compounds. researchgate.net The rigid, yet three-dimensional, structure of the 2-methylcyclohexyl group provides a well-defined framework for the spatial arrangement of functional groups. This is particularly important in medicinal chemistry and drug design, where the precise orientation of substituents can significantly impact biological activity.
The hydrazinecarboxamide portion of the molecule offers multiple points for derivatization. The terminal amino group can react with aldehydes and ketones to form semicarbazones, which are themselves a class of compounds with diverse biological activities. wikipedia.org This reaction is a straightforward way to introduce a wide range of substituents, allowing for the rapid generation of a library of compounds for screening purposes. The amide functionality also presents opportunities for further chemical modification.
The chiral nature of the 2-methylcyclohexyl group makes this scaffold particularly valuable for the development of chiral ligands and catalysts. Chiral spirobiindanes fused with a cyclohexyl ring have been successfully synthesized and used in asymmetric catalysis, demonstrating the utility of such rigid, chiral backbones. nih.govacs.orgresearchgate.net
Potential in Advanced Materials Science
The unique electronic and structural properties of this compound suggest its potential for use in the development of advanced materials with novel functionalities.
Ligand Design for Metal Complexes
The hydrazinecarboxamide moiety is an excellent ligand for coordinating with metal ions. Semicarbazones, the condensation products of hydrazinecarboxamides with aldehydes or ketones, are well-known to form stable complexes with a variety of transition metals. pnrjournal.comcore.ac.uknih.gov These ligands can coordinate to metal centers in different modes, including bidentate and tridentate fashions, typically involving the oxygen and nitrogen atoms of the semicarbazone backbone. pnrjournal.comcore.ac.ukacs.org
The versatility of semicarbazone ligands in coordination chemistry is well-documented, with numerous studies reporting the synthesis and characterization of their metal complexes. rdd.edu.iqjptcp.comchemistryjournal.netnih.govresearchgate.net These complexes have been investigated for a range of applications, including their biological activities and catalytic potential.
| Ligand Type | Coordination Modes | Potential Metal Ions | Reference |
| Semicarbazone | Bidentate (N,O), Tridentate (N,N,O or O,N,S) | Ni(II), Pd(II), Pt(II), Cu(II), Co(II), Mn(II) | pnrjournal.comcore.ac.uk |
| Thiosemicarbazone | Bidentate (N,S), Tridentate (N,N,S) | Fe(III), Cr(III), Ti(III), VO(IV) | chemistryjournal.net |
Components in Organic Semiconductors or Dyes
The electronic properties of hydrazine derivatives make them potential candidates for use in organic electronic devices. The presence of lone pairs on the nitrogen atoms and the potential for delocalization of electrons within the hydrazinecarboxamide moiety can contribute to the semiconducting properties of materials incorporating this compound. The specific electronic characteristics would be influenced by the nature of any substituents attached to the core structure.
While direct evidence for the use of this compound in organic semiconductors is not yet available, the broader class of hydrazine derivatives has been explored for such applications. The ability to tune the electronic properties through chemical modification makes these compounds attractive for the design of new organic electronic materials.
Similarly, the chromophoric properties of hydrazine derivatives suggest their potential use as or in the synthesis of dyes. The electronic transitions within the molecule, particularly those involving the hydrazinecarboxamide group, could give rise to absorption in the UV-visible region of the electromagnetic spectrum. The color and other photophysical properties could be fine-tuned by altering the molecular structure.
Supramolecular Chemistry and Self-Assembling Systems
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding. The hydrazinecarboxamide group in this compound contains both hydrogen bond donors (the N-H groups) and acceptors (the carbonyl oxygen), making it capable of participating in intricate hydrogen bonding networks. researchgate.netkhanacademy.orgmdpi.comnih.govyoutube.com
These directional and specific interactions can lead to the self-assembly of the molecules into well-defined supramolecular architectures, such as chains, sheets, or three-dimensional networks. mdpi.commdpi.commdpi.com The formation of such ordered structures is of great interest in materials science for the development of functional materials with applications in areas such as crystal engineering and molecular recognition.
The interplay between the hydrogen bonding capabilities of the hydrazinecarboxamide group and the steric bulk of the 2-methylcyclohexyl substituent would play a crucial role in determining the final supramolecular structure. The chirality of the cyclohexyl group could also be translated to the supramolecular level, leading to the formation of chiral assemblies.
| Interaction Type | Donor/Acceptor Groups | Potential Supramolecular Structure |
| Hydrogen Bonding | N-H (donor), C=O (acceptor) | Chains, Sheets, Networks |
| van der Waals Forces | 2-Methylcyclohexyl group | Close packing in the solid state |
Contribution to Fundamental Understanding of Organic Reactions
The study of specific molecules and their reactions provides crucial insights into the broader principles of organic chemistry. While dedicated research on this compound is not extensively documented in publicly available literature, its structural components—a substituted cyclohexane (B81311) ring and a hydrazinecarboxamide moiety—position it as a valuable model for understanding fundamental aspects of organic reactions. By examining analogous systems, we can infer the potential contributions of this compound to the fields of stereochemistry and functional group chemistry.
Studies of Stereochemical Influence on Reactivity
The stereochemistry of a molecule, particularly in cyclic systems, plays a pivotal role in determining its reactivity and the outcome of chemical transformations. The 2-methylcyclohexyl group in this compound introduces chirality and conformational biases that are instructive for understanding stereochemical control in reactions.
The cyclohexane ring exists predominantly in a chair conformation to minimize angular and torsional strain. For a monosubstituted cyclohexane like methylcyclohexane (B89554), the substituent can occupy either an axial or an equatorial position. The equatorial conformation is generally more stable due to the avoidance of 1,3-diaxial interactions, which are steric repulsions between an axial substituent and the axial hydrogens on the same side of the ring.
In the case of this compound, we have a disubstituted cyclohexane ring. The relative orientation of the methyl group and the hydrazinecarboxamide substituent (cis or trans) dictates the conformational preferences and, consequently, the reactivity.
Cis Isomer: In the cis isomer, one substituent is axial and the other is equatorial in the most stable chair conformations. A ring flip would interchange these positions. The preferred conformation would place the larger group (hydrazinecarboxamide) in the equatorial position to minimize steric strain.
Trans Isomer: In the trans isomer, both substituents can be either diaxial or diequatorial. The diequatorial conformation is significantly more stable, effectively locking the ring in a specific conformation.
The conformational rigidity or flexibility of these isomers directly impacts the accessibility of the reactive hydrazinecarboxamide group. For instance, in reactions where the transition state requires a specific geometry, the pre-existing conformational bias of the starting material can either accelerate or hinder the reaction rate. Studies on the alkaline hydrolysis of methylcyclohexyl acetates have demonstrated that equatorial esters react more rapidly than their axial counterparts. rsc.org This is attributed to the greater steric hindrance experienced by the axial ester during the formation of the tetrahedral intermediate. A similar principle would apply to reactions involving the hydrazinecarboxamide group of this compound.
The presence of the chiral center at the 2-position of the cyclohexane ring also introduces the possibility of diastereoselectivity in reactions. The methyl group can shield one face of the molecule, directing an incoming reagent to the opposite face. This steric hindrance can lead to the preferential formation of one diastereomer over another, a fundamental concept in asymmetric synthesis.
Table 1: Conformational Analysis of 2-Methylcyclohexyl Derivatives
| Isomer Configuration | Most Stable Conformation | Key Stereochemical Feature | Predicted Influence on Reactivity |
| cis-1,2-disubstituted | Larger group equatorial, smaller group axial | Conformational equilibrium between two chair forms | Reactivity influenced by the proportion of the reactive conformer |
| trans-1,2-disubstituted | Both groups equatorial | Conformationally more rigid | More predictable reaction stereochemistry due to a locked conformation |
Exploration of Nitrogen-Containing Functional Group Chemistry
The hydrazinecarboxamide moiety is a versatile functional group rich in heteroatoms and reactive sites. It contains multiple nitrogen atoms with varying nucleophilicity and a carbonyl group that can participate in a range of reactions. The study of compounds like this compound, even if theoretical or by analogy, allows for the exploration of the chemistry of this important functional class.
Hydrazinecarboxamides, also known as semicarbazides, are recognized for their role in the development of various bioactive molecules. nih.gov Their chemical behavior is characterized by the interplay of the hydrazine and the carboxamide functionalities.
The terminal nitrogen atom of the hydrazine group is typically the most nucleophilic and can participate in reactions such as:
Acylation: Reaction with acylating agents to form N-acyl derivatives.
Alkylation: Reaction with alkyl halides.
Condensation: Reaction with aldehydes and ketones to form semicarbazones, a reaction historically used for the characterization of carbonyl compounds.
The amide portion of the molecule also influences its reactivity. The lone pair of electrons on the nitrogen adjacent to the carbonyl group is delocalized through resonance, making this nitrogen less nucleophilic than the terminal nitrogen. The carbonyl group itself is susceptible to nucleophilic attack, although it is less electrophilic than in ketones or aldehydes due to the electron-donating effect of the adjacent nitrogen.
The attachment of the 2-methylcyclohexyl group can modulate the reactivity of the hydrazinecarboxamide functional group through steric and electronic effects. The bulky cycloalkyl group can hinder the approach of reagents to the reactive centers of the hydrazinecarboxamide moiety. This steric hindrance can be exploited to achieve regioselectivity in reactions where multiple reactive sites are present. For example, a bulky reagent might preferentially react with the less sterically hindered terminal nitrogen atom.
Furthermore, the investigation of N-substituted hydrazinecarboxamides has been a subject of interest in medicinal chemistry, with studies exploring their synthesis and biological activities. nih.gov The synthetic routes to these compounds often involve the reaction of a hydrazide with an isocyanate. nih.gov
Table 2: Potential Reactions of the Hydrazinecarboxamide Functional Group
| Reaction Type | Reagent | Potential Product |
| Nucleophilic Acylation | Acid Chloride | N'-acyl-2-(2-methylcyclohexyl)hydrazinecarboxamide |
| Nucleophilic Alkylation | Alkyl Halide | N'-alkyl-2-(2-methylcyclohexyl)hydrazinecarboxamide |
| Condensation | Aldehyde/Ketone | 2-(2-Methylcyclohexyl)semicarbazone |
Conclusion and Future Research Outlook
Summary of Current Academic Knowledge and Research Progress
The hydrazinecarboxamide scaffold is a versatile and privileged structure in medicinal chemistry, recognized for its wide spectrum of biological activities. nih.gov Research has demonstrated that the structural diversity of these compounds, achieved through various substitutions, allows for extensive chemical modifications to enhance interactions with a multitude of biological targets. nih.gov
Key areas of investigation for hydrazinecarboxamide derivatives include:
Anticancer Activity : These compounds have shown significant efficacy against numerous cancer cell lines through diverse mechanisms of action. nih.govnih.gov
Enzyme Inhibition : They are potent inhibitors of various enzymes, including cholinesterases, carbonic anhydrases, cyclooxygenases, and lipoxygenases. nih.govnih.gov
Antimicrobial Properties : Derivatives have demonstrated potent activity against a broad spectrum of mycobacteria, as well as other bacterial and fungal pathogens, highlighting their potential to combat antimicrobial resistance. nih.gov
Anticonvulsant and Anti-inflammatory Effects : Many derivatives have been investigated for their potential as anticonvulsive, analgesic, and anti-inflammatory agents. nih.govresearchgate.net
The core hydrazinecarboxamide moiety is crucial for facilitating interactions with biological targets. nih.gov The hybridization of this scaffold with other bioactive molecules has led to the identification of promising drug candidates, even against resistant strains. nih.govnih.gov
Unexplored Avenues in Synthesis and Derivatization
Despite significant progress, the synthetic potential of hydrazinecarboxamides is not fully exhausted. Many synthetic strategies focus on reacting hydrazides with isocyanates or their precursors. researchgate.net
Future synthetic explorations could focus on:
Novel Cyclization Reactions : Developing new methods to incorporate the hydrazinecarboxamide moiety into more complex polycyclic or heterocyclic systems could yield compounds with novel pharmacological profiles.
Diversity-Oriented Synthesis : Applying diversity-oriented synthesis strategies could efficiently generate large libraries of structurally diverse hydrazinecarboxamides for high-throughput screening. hilarispublisher.com
Stereoselective Synthesis : For chiral derivatives such as 2-(2-Methylcyclohexyl)hydrazinecarboxamide, developing efficient stereoselective synthetic routes is crucial to investigate the biological activities of individual stereoisomers.
Flow Chemistry : Utilizing continuous flow chemistry could offer advantages in terms of safety, scalability, and efficiency for the synthesis of certain hydrazinecarboxamide intermediates, particularly those involving hazardous reagents or unstable intermediates.
Promising Directions for Computational and Theoretical Studies
Computational chemistry plays a vital role in understanding the behavior and guiding the design of new hydrazinecarboxamide derivatives. mdpi.comnih.gov
Promising future directions include:
Quantum Theory of Atoms in Molecules (QTAIM) : This approach can be used to quantify the strength and nature of intermolecular interactions that stabilize the crystal structures of these compounds, providing insights into their solid-state properties. mdpi.com
Molecular Docking and Dynamics : Advanced molecular docking and molecular dynamics simulations can predict the binding modes and affinities of novel derivatives with their biological targets, helping to rationalize structure-activity relationships (SAR) and prioritize compounds for synthesis. nih.govmdpi.comnih.gov
Pharmacophore Modeling : This technique can identify the key structural features required for a specific biological activity, guiding the design of new compounds with improved potency and selectivity. nih.gov
ADMET Prediction : In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential for the early-stage identification of candidates with favorable drug-like properties, reducing late-stage attrition in drug development. researchgate.netnih.gov
A summary of computational approaches used in hydrazinecarboxamide research is presented in Table 1.
Table 1: Computational Approaches in Hydrazinecarboxamide Research| Computational Method | Application | Reference |
|---|---|---|
| Density Functional Theory (DFT) | Studying energetics, interaction nature, and quantum chemical parameters. | mdpi.comnih.govresearchgate.net |
| Hirshfeld Surface Analysis | Analyzing intermolecular interactions in the solid state. | mdpi.com |
| Molecular Docking | Predicting binding interactions with biological targets (e.g., enzymes). | nih.govmdpi.comnih.gov |
| QTAIM | Quantifying the strength of intermolecular interactions. | mdpi.com |
| Pharmacophore Modeling | Identifying essential structural features for biological activity. | nih.gov |
Opportunities for Novel Material Science Applications
While the primary focus of hydrazinecarboxamide research has been on medicinal chemistry, their structural features suggest potential applications in material science. The ability of the N-H and C=O groups to form strong hydrogen bonds is a key feature that can be exploited for the rational design of functional materials. researchgate.net
Potential opportunities include:
Supramolecular Assemblies : The hydrogen-bonding capabilities can be used to construct well-defined supramolecular structures like gels, liquid crystals, or porous organic frameworks. researchgate.net These materials could have applications in sensing, sequestration, or delivery of small molecules.
Coordination Polymers and Metal-Organic Frameworks (MOFs) : The hydrazinecarboxamide moiety can act as a ligand to coordinate with metal ions, leading to the formation of coordination polymers or MOFs with interesting catalytic, magnetic, or optical properties.
Corrosion Inhibitors : Some studies have shown that related heterocyclic compounds containing hydrazone linkages can act as effective corrosion inhibitors for metals, an area that could be explored for hydrazinecarboxamides. researchgate.net
Challenges and Perspectives for Advancing Hydrazinecarboxamide Chemistry
Despite the therapeutic promise of hydrazinecarboxamides, several challenges need to be addressed to advance the field. nih.gov
Key Challenges:
Physicochemical Properties : Many derivatives suffer from poor solubility and suboptimal physicochemical properties, which can hinder their bioavailability and clinical application. nih.govnih.gov
Selectivity : Achieving high selectivity for the desired biological target over off-targets remains a significant challenge to minimize potential side effects. nih.gov
Drug Resistance : The emergence of drug resistance in pathogens and cancer cells is a constant threat that necessitates the development of novel derivatives that can overcome these mechanisms. hilarispublisher.com
Scalability of Synthesis : Transitioning complex synthetic routes from the laboratory bench to an industrial scale can be challenging and costly. hilarispublisher.com
Future Perspectives: The future of hydrazinecarboxamide chemistry is promising. The structural versatility of the scaffold will continue to be exploited to develop new therapeutic agents. nih.gov Addressing the existing challenges through integrated computational and experimental approaches will be key. A multidisciplinary approach, combining synthetic chemistry, computational modeling, pharmacology, and material science, will be essential to unlock the full potential of this remarkable class of compounds and translate academic findings into practical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
